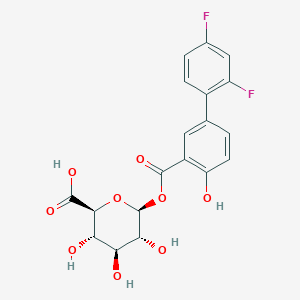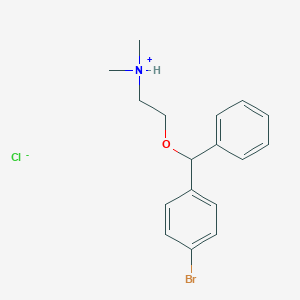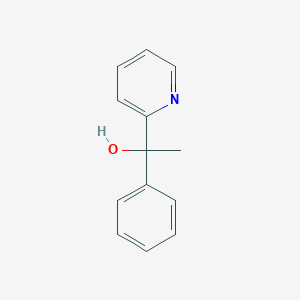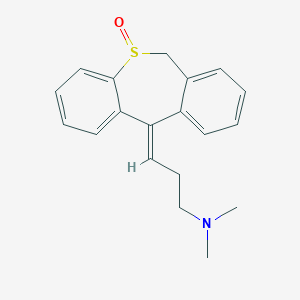![molecular formula C13H11FN4O B195940 5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one CAS No. 951624-49-0](/img/structure/B195940.png)
5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is an active metabolite of riociguat and a soluble guanylate cyclase stimulator developed by Bayer for the treatment of erectile dysfunction and heart failure . It has a role as a soluble guanylate cyclase activator, an antihypertensive agent, a drug metabolite, and a vasodilator agent .
Molecular Structure Analysis
The molecular formula of the compound is C13H7D4FN4O . The InChI key is GEBXVBUWZIPSFP-NCCCBSRGSA-N .Physical And Chemical Properties Analysis
The compound is slightly soluble in methanol . Its molecular weight is 262.28 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Pathways
The compound is synthesized from 1-aryl-5-amino-4-cyanoformimidoyl imidazoles, reacting with acyl and sulfonyl acetonitriles under mild conditions to form imidazo[4,5-b]pyridines and imidazo[4,5-b]pyridine-5-ones. This process involves a key intermediate, which cyclizes to imidazo[4,5-b]pyridine-5-one in the presence of DBU (Zaki & Proença, 2007).
Reactions with Acetylacetone and Ethyl Acetoacetate
1,3-Dialkyl-5-amino-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones react with acetylacetone and ethyl acetoacetate, leading to compounds that undergo intramolecular cyclization to form various derivatives, indicating the compound’s versatility in chemical synthesis (Smolyar & Lomov, 2009).
Biological and Pharmacological Applications
Antiviral Properties
The compound, specifically its derivative substituted 2-(2-fluorophenyl)-5H-imidazo[4,5-c]pyridines, has shown selective activity against the hepatitis C virus in a subgenomic replicon system, indicating its potential use in antiviral research (Puerstinger, Paeshuyse, De Clercq, & Neyts, 2007).
Inhibitors for p38 MAP Kinase
Derivatives of this compound have been tested as inhibitors for p38 MAP kinase and TNF-α release. These tests, using various synthetic routes, identified potent inhibitors with IC50 values in the low nanomolar range, suggesting significant applications in kinase inhibition research (Koch, Bäuerlein, Jank, & Laufer, 2008).
Mecanismo De Acción
Target of Action
Similar compounds have been found to target amino acid derivatives , which play a crucial role in various biological processes, including protein synthesis and regulation of gene expression.
Mode of Action
It’s worth noting that compounds with similar structures have been found to inhibit dna synthesis and induce apoptosis , which suggests that this compound may interact with its targets in a similar manner.
Pharmacokinetics
It’s worth noting that the compound’s solubility in methanol could potentially impact its bioavailability.
Result of Action
Based on the potential mode of action, this compound could potentially inhibit dna synthesis and induce apoptosis , leading to cell death.
Action Environment
It’s worth noting that the compound’s stability could be affected by storage conditions, as it is recommended to be stored at 2-8°c .
Análisis Bioquímico
Biochemical Properties
The compound 5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is known to interact with various biomolecules. It has been found to be an active metabolite of riociguat, a soluble guanylate cyclase stimulator developed for the treatment of erectile dysfunction and heart failure . This suggests that it may interact with enzymes and proteins involved in these pathways.
Cellular Effects
It is known that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound in animal models have not been extensively studied. Therefore, information on dosage effects, threshold effects, and potential toxic or adverse effects at high doses is currently limited .
Metabolic Pathways
Given its known interactions with various enzymes and proteins, it is likely involved in several metabolic processes .
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins, which could influence its localization or accumulation .
Subcellular Localization
It is possible that it is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
5-[(4-fluorophenyl)methylamino]-1,3-dihydroimidazo[4,5-b]pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4O/c14-9-3-1-8(2-4-9)7-15-11-6-5-10-12(17-11)18-13(19)16-10/h1-6H,7H2,(H3,15,16,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBXVBUWZIPSFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NC3=C(C=C2)NC(=O)N3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588702 |
Source


|
| Record name | 5-{[(4-Fluorophenyl)methyl]amino}-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951624-49-0 |
Source


|
| Record name | 5-{[(4-Fluorophenyl)methyl]amino}-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(p-Methyl-alpha-phenylbenzyl)oxy]ethyl(dimethyl)ammonium chloride](/img/structure/B195869.png)









